2-Isopropoxy-2-(o-tolyl)ethanamine
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Overview
Description
2-Isopropoxy-2-(o-tolyl)ethanamine is an organic compound with the molecular formula C12H19NO. It belongs to the class of amines and ethers, characterized by the presence of an isopropoxy group and an o-tolyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-2-(o-tolyl)ethanamine can be achieved through several methods. One common approach involves the reaction of o-tolyl ethanamine with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The compound is often purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-2-(o-tolyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Isopropoxy-2-(o-tolyl)ethanamine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-2-(o-tolyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxyethanol: Shares the isopropoxy group but lacks the o-tolyl group.
2-(p-Tolyl)ethylamine: Contains the o-tolyl group but lacks the isopropoxy group.
Uniqueness
2-Isopropoxy-2-(o-tolyl)ethanamine is unique due to the combination of both the isopropoxy and o-tolyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the individual components .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H19NO/c1-9(2)14-12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3 |
InChI Key |
FADRVIMARSQYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CN)OC(C)C |
Origin of Product |
United States |
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